Ethyl (tert-butylamino)(oxo)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(tert-butylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-12-7(11)6(10)9-8(2,3)4/h5H2,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASNIDKSJAXDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl Tert Butylamino Oxo Acetate
Classical Synthetic Routes to Ethyl (tert-butylamino)(oxo)acetate
The traditional synthesis of this compound is primarily centered around established organic reactions such as condensation, amidation, and esterification. These methods, while foundational, form the basis for the preparation of this and related compounds.
Condensation Reactions in the Synthesis of this compound
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. In the context of this compound, a plausible condensation approach would involve the reaction of N-(tert-butyl)oxamic acid with ethanol (B145695). This reaction, typically catalyzed by a strong acid, would form the desired ester.
Another relevant condensation pathway is the Claisen condensation. While not a direct route to the final product, the condensation of esters can yield β-keto esters, which are structurally related to the oxoacetate core. researchgate.net For instance, the self-condensation of ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide yields ethyl acetoacetate. researchgate.net This highlights the utility of condensation reactions in creating carbon-carbon bonds and key functional groups present in the target molecule.
Amidation Pathways for this compound
Amidation represents one of the most direct and common strategies for forging the crucial amide bond in this compound. A primary method involves the reaction of an amine with a carboxylic acid derivative.
A highly effective approach is the reaction of tert-butylamine (B42293) with ethyl oxalyl chloride (also known as ethyl chlorooxoacetate). This reaction, an example of nucleophilic acyl substitution, would proceed readily, with the amine attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired amide bond and elimination of hydrogen chloride. The released HCl is typically scavenged by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion. orgsyn.org
A patent for the production of ethyl oxalyl chloride describes its synthesis from oxalyl chloride and absolute ethanol, providing a scalable source of this key precursor. google.com
Alternatively, the amidation can be achieved by reacting diethyl oxalate with tert-butylamine . This reaction is generally slower than using an acyl chloride and may require heating or catalysis to achieve satisfactory conversion. The reaction proceeds by the nucleophilic attack of the amine on one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group.
The following table summarizes representative conditions for amidation reactions leading to similar oxalamates, providing a reference for the synthesis of the target compound.
| Amine | Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Ethyl oxalyl chloride | Dichloromethane (B109758) | Pyridine | 0 to RT | - | orgsyn.org |
| tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Acetonitrile | Triethylamine | 60 | - | google.com |
Esterification Approaches in this compound Synthesis
Esterification provides an alternative synthetic handle to construct the ethyl ester moiety of the target molecule. The most fundamental approach in this category is the Fischer esterification.
This method would involve the reaction of N-(tert-butyl)oxamic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govresearchgate.net The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. nih.gov
Another esterification strategy involves the reaction of a carboxylic acid with tert-butyl alcohol. While this would lead to a tert-butyl ester, the methodologies are relevant. For instance, various carboxylic acids can be esterified with tert-butyl alcohol in the presence of 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net A patent also describes the esterification of tertiary alcohols with carboxylic acids under various conditions. google.com
The table below presents data for related esterification reactions, illustrating the general conditions employed.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |
| L-Pyroglutamic acid | Ethanol | Sulfuric acid | Room Temp | 60 | nih.gov |
| Acetic acid | tert-Butyl alcohol | - | 25-40 | - | google.com |
| Levulinic acid | n-Butyl alcohol | Nanosized TiO2 | 120 | 77.6 | mdpi.com |
Modern and Catalytic Approaches for the Synthesis of this compound
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and improved efficiency over classical approaches.
Organocatalytic Strategies in this compound Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents promising avenues for the synthesis of this compound. For instance, in the context of esterification, DMAP is a well-known organocatalyst that activates carboxylic acids towards nucleophilic attack by alcohols. researchgate.net The esterification of various carboxylic acids with tert-butyl alcohol has been successfully achieved using DMAP as a catalyst. researchgate.net This principle could be applied to the esterification of N-(tert-butyl)oxamic acid with ethanol.
Metal-Catalyzed Processes for this compound Preparation
Metal-catalyzed reactions offer a broad toolkit for the synthesis of complex molecules. In the realm of amidation, while direct metal-catalyzed amidation of esters is still an evolving field, certain boronic acid catalysts have shown promise in mediating the direct formation of amides from carboxylic acids and amines. google.com
For esterification, various metal-based catalysts are employed. A notable example is the use of nanosized titanium dioxide (TiO2) as a solid acid catalyst for the esterification of levulinic acid with n-butyl alcohol, achieving good yields. mdpi.com Such heterogeneous catalysts offer the advantage of easy separation and reusability. Additionally, a process for the selective esterification of tertiary alcohols using reusable solid catalysts comprising halides of indium, gallium, zinc, and iron has been developed, highlighting the role of metal halides in promoting ester formation. google.com
The following table details examples of modern catalytic approaches relevant to the synthesis of the target molecule.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Feature | Reference |
| Esterification | Carboxylic Acids | tert-Butyl Alcohol | DMAP / Calcined Hydrotalcite | Organocatalytic esterification | researchgate.net |
| Esterification | Levulinic Acid | n-Butyl Alcohol | Nanosized TiO2 | Heterogeneous catalysis | mdpi.com |
| Esterification | Tertiary Alcohol | Acid Anhydride | Halides of In, Ga, Zn, Fe | Reusable solid catalyst | google.com |
Flow Chemistry Applications in this compound Synthesis
The synthesis of this compound typically involves the reaction of an ethyl oxalyl chloride derivative with tert-butylamine. This process, while chemically straightforward, involves handling reactive and potentially hazardous materials. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for such reactions. dtu.dkseqens.com
In a flow chemistry setup, reagents are pumped through a network of tubes or microreactors where the reaction occurs. seqens.com This methodology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purity. mt.com The small internal volume of flow reactors dramatically enhances safety, especially when dealing with hazardous reagents or highly exothermic reactions. vapourtec.comstolichem.com For instance, the preparation of the ethyl oxalyl chloride precursor from oxalyl chloride can be managed more safely in a continuous system, minimizing the inventory of the hazardous material at any given time. dtu.dkstolichem.com
Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to large volumes of hazardous materials. stolichem.com | Intrinsically safer with small reactor volumes and better heat control. seqens.comvapourtec.com |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Superior control over reaction parameters, leading to better reproducibility. mt.com |
| Scalability | Scaling up can be complex and may change reaction outcomes. | Seamless scaling by running the system for longer periods or in parallel. seqens.comstolichem.com |
| Efficiency | Can have longer reaction times and more significant downtime for cleaning. | Often results in faster reactions and higher throughput due to continuous operation. seqens.com |
| Waste Generation | Can generate significant waste during workup and purification. | Potential for reduced waste through higher efficiency and integrated workup. dtu.dk |
Green Chemistry Principles in this compound Production
The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netrsc.org These principles provide a framework for designing safer, more efficient, and sustainable synthetic routes. rsc.orgresearchgate.net
Solvent-Free Synthesis of this compound
One of the core tenets of green chemistry is the reduction or elimination of solvents, which often constitute the largest portion of waste in a chemical process. researchgate.net Solvent-free synthesis represents an ideal scenario. Research has shown that the acylation of amines with acyl chlorides can be achieved efficiently under solvent-free and catalyst-free conditions, often by simply heating the neat reactants. rsc.orgrsc.orgresearchgate.net
For the synthesis of this compound, a solvent-free approach would involve reacting liquid ethyl oxalyl chloride directly with tert-butylamine. This method eliminates waste associated with solvent purchasing, purification, and disposal. orientjchem.org While such reactions may require elevated temperatures to proceed, the benefits include simplified processing, reduced environmental impact, and potentially lower costs. rsc.orgresearchgate.net
Atom Economy and Efficiency in this compound Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org A reaction with high atom economy maximizes the incorporation of all reactant atoms into the final product, minimizing waste. scranton.edu
The most direct synthesis of this compound is the reaction between ethyl oxalyl chloride and tert-butylamine. This reaction produces the desired amide and a single byproduct, hydrogen chloride (HCl).
Reaction: C₄H₅ClO₃ + C₄H₁₁N → C₈H₁₅NO₃ + HCl
The atom economy for this process can be calculated as follows:
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | Reactant |
| tert-Butylamine | C₄H₁₁N | 73.14 | Reactant |
| Total Reactant Mass | 209.67 | ||
| This compound | C₈H₁₅NO₃ | 173.21 | Desired Product |
| Hydrogen chloride | HCl | 36.46 | Byproduct |
| Atom Economy | 82.61% | (173.21 / 209.67) * 100 |
An atom economy of 82.61% is quite high, indicating an efficient synthetic route. This calculation highlights that the majority of the atoms from the starting materials are incorporated into the target molecule. In contrast, syntheses that rely on protecting groups or complex activating agents often have significantly lower atom economies due to the generation of large, non-incorporated byproducts. rsc.org
Sustainable Reagent Utilization in this compound Chemistry
The sustainability of a chemical process also depends on the nature of the reagents and auxiliary substances used.
Solvent Choice: When a solvent is necessary, green alternatives to hazardous options like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred. researchgate.netrsc.org Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or those with favorable environmental profiles, like ethyl acetate or cyclopentyl methyl ether (CPME), are increasingly used for amide bond formations. bohrium.comnih.govresearchgate.net Ethyl acetate, in particular, is considered an environmentally friendly solvent and could be a suitable medium for this synthesis. bohrium.com
Table 3: Comparison of Common vs. Green Solvents for Amide Synthesis
| Solvent | Classification | Key Issues | Potential Alternatives |
| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, environmental persistence. researchgate.net | Ethyl acetate, 2-MeTHF |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity, high boiling point makes removal difficult. researchgate.netrsc.org | CPME, Dimethyl carbonate |
| Acetonitrile | Polar Aprotic | Toxic, volatile, derived from fossil fuels. | Ethyl acetate, water (in some cases) advancedchemtech.com |
Feedstock Origin: The sustainability of the entire synthetic chain can be improved by using renewable feedstocks. The ethanol used to produce the ethyl oxalyl chloride precursor can be sourced from the fermentation of biomass (bio-ethanol) rather than from petrochemical sources. nih.govdntb.gov.uayoutube.com This approach reduces the dependence on fossil fuels and can lead to a lower carbon footprint for the final product. celignis.com
Byproduct Management: The reaction generates hydrogen chloride (HCl), which must be neutralized. The choice of base is important. Using a simple, inexpensive base that results in an easily separable and non-hazardous salt is preferable to using complex organic bases that contribute to waste.
By integrating flow chemistry with green chemistry principles, the synthesis of this compound can be made significantly more efficient, safer, and more sustainable, aligning with the modern demands of the chemical industry.
Mechanistic Investigations of Reactions Involving Ethyl Tert Butylamino Oxo Acetate
Fundamental Reaction Pathways of Ethyl (tert-butylamino)(oxo)acetate
The reactivity of this compound is primarily centered around the two electrophilic carbonyl carbons of the ester and amide functionalities. These sites are susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom of the amide can also exhibit nucleophilic character under certain conditions.
Nucleophilic Reactivity of this compound
While the primary reactive sites in this compound are electrophilic, the nitrogen atom of the amide can act as a nucleophile. However, the delocalization of the nitrogen's lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity compared to a simple amine. This resonance stabilization makes the amide nitrogen a weak nucleophile.
Reactions where the amide nitrogen acts as a nucleophile would typically require activation of an electrophile or harsh reaction conditions. For instance, in the presence of a very strong electrophile, N-acylation or N-alkylation could potentially occur. However, such reactions are generally less favorable compared to reactions at the carbonyl carbons.
Electrophilic Behavior of this compound
The predominant chemical character of this compound is electrophilic, owing to the partial positive charge on the two carbonyl carbons. This makes them susceptible to attack by a wide range of nucleophiles. The general mechanism for such reactions is nucleophilic acyl substitution. psu.edunih.gov
This process typically proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate. nih.gov The relative reactivity of the two carbonyl groups—the ester and the amide—is a key consideration. Generally, esters are more reactive towards nucleophiles than amides. The resonance stabilization of the amide bond is greater than that of the ester, making the amide carbonyl less electrophilic. Furthermore, the ethoxide group of the ester is a better leaving group than the tert-butylamino group of the amide.
Therefore, nucleophilic attack is expected to occur preferentially at the ester carbonyl. For example, hydrolysis, aminolysis, or reduction would likely first transform the ester group.
Table 1: Predicted Order of Reactivity of Carbonyl Groups in this compound towards Nucleophiles
| Carbonyl Group | Relative Reactivity | Rationale |
| Ester | Higher | Less resonance stabilization, better leaving group (ethoxide). |
| Amide | Lower | Greater resonance stabilization, poorer leaving group (tert-butylamide anion). |
Acid-Base Catalyzed Transformations of this compound
The transformations of this compound, particularly hydrolysis, can be significantly accelerated by acid or base catalysis.
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. epa.govnih.gov The reaction is reversible, and the mechanism for the acid-catalyzed hydrolysis of the ester moiety is analogous to the reverse of a Fischer esterification. epa.gov
The general steps for the acid-catalyzed hydrolysis of the ester group are:
Protonation of the ester carbonyl oxygen.
Nucleophilic attack by water to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the ethoxy group.
Elimination of ethanol (B145695) as the leaving group.
Deprotonation of the resulting protonated carboxylic acid to regenerate the acid catalyst.
Hydrolysis of the amide bond under acidic conditions is also possible but generally requires more forcing conditions (higher temperatures and/or more concentrated acid) than ester hydrolysis. youtube.com
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH-), directly attacks the electrophilic carbonyl carbon of the ester. epa.gov This reaction, known as saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. youtube.com
The general steps for the base-catalyzed hydrolysis of the ester group are:
Nucleophilic attack by hydroxide on the ester carbonyl carbon to form a tetrahedral intermediate.
Elimination of the ethoxide leaving group to form a carboxylic acid.
Deprotonation of the carboxylic acid by the ethoxide or another hydroxide ion to form a carboxylate salt.
The base-catalyzed hydrolysis of the amide is significantly slower than that of the ester due to the lower electrophilicity of the amide carbonyl and the poor leaving group ability of the resulting amide anion. youtube.com
Kinetic and Thermodynamic Studies of this compound Reactions
Reaction Rate Determination for this compound Transformations
The rate of hydrolysis of this compound will be dependent on factors such as temperature, pH, and the concentration of any catalysts. For comparison, the saponification of ethyl acetate (B1210297), a structurally similar ester, has been extensively studied.
Rate = k[Ester][OH⁻]
Table 2: Rate Constants for the Saponification of Ethyl Acetate at Various Temperatures
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| 25 | 0.11 | viu.ca |
| 30 | ~0.15 | isca.me |
| 35 | ~0.21 | isca.me |
| 40 | ~0.29 | isca.me |
| 45 | ~0.40 | isca.me |
| 50 | ~0.55 | isca.me |
This data is for the saponification of ethyl acetate and serves as an approximation for the ester moiety in this compound. The presence of the N-tert-butyl oxamic acid group will influence the actual rate constants.
The rate of amide hydrolysis is generally much slower. Studies on the hydrolysis of N-substituted amides in high-temperature water show that the reaction is first-order with respect to the amide. psu.edu
Activation Energy Analysis in this compound Mechanisms
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in understanding reaction kinetics. It can be determined from the temperature dependence of the reaction rate constant using the Arrhenius equation.
For the saponification of ethyl acetate, the activation energy has been reported to be approximately 43.094 kJ/mol. isca.me Another study on the hydrolysis of t-butyl chloride, which proceeds via a different mechanism but provides context for the stability of t-butyl groups, reported an activation energy of 76.188 kJ/mol. dvikan.no
Table 3: Activation Energy for Hydrolysis of Related Compounds
| Compound | Reaction Condition | Activation Energy (Ea) (kJ/mol) | Reference |
| Ethyl Acetate | Saponification | 43.094 | isca.me |
| Ethyl Acetate | Saponification | ~47 | researchgate.net |
| t-Butyl Chloride | Hydrolysis | 76.188 | dvikan.no |
This data is for analogous compounds and provides an estimated range for the activation energies of reactions involving this compound.
The activation energy for the hydrolysis of the amide bond is generally higher than that of the ester bond, reflecting its lower reactivity. The steric hindrance from the bulky tert-butyl group attached to the nitrogen in this compound would also be expected to influence the activation energy for reactions at the amide carbonyl, likely increasing it compared to less hindered amides.
Equilibrium Constant Determinations for Reactions with this compound
Currently, there is a notable absence of publicly available scientific literature detailing the determination of equilibrium constants for reactions specifically involving this compound. While methods for determining equilibrium constants for esterification and hydrolysis reactions are well-established, such as through titration or spectroscopic analysis of reactant and product concentrations at equilibrium, specific studies on this particular compound have not been reported in accessible academic journals or databases. aaronchem.combldpharm.comorgsyn.org
General methodologies for similar compounds often involve initiating a reaction, allowing it to reach equilibrium, and then quantifying the concentrations of all species. aaronchem.com For a hypothetical hydrolysis of this compound, the reaction would be:
C₈H₁₅NO₃ + H₂O ⇌ C₆H₁₃NO₃ + C₂H₅OH this compound + Water ⇌ (tert-butylamino)(oxo)acetic acid + Ethanol
The equilibrium constant (Keq) would be calculated using the concentrations of the products and reactants at equilibrium. However, without experimental data, no such values can be provided for this specific compound.
Spectroscopic Elucidation of Reaction Intermediates in this compound Chemistry
Detailed spectroscopic studies aimed at elucidating reaction intermediates in the chemistry of this compound are not available in the current body of scientific literature. The following sections describe the potential application of various spectroscopic techniques for such investigations, based on their use in studying related compounds.
In Situ NMR Spectroscopy for this compound Reaction Monitoring
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing structural information about reactants, products, and any observable intermediates. For reactions involving this compound, ¹H and ¹³C NMR could be employed to track the disappearance of starting material signals and the appearance of product signals.
For instance, in a hypothetical reaction, changes in the chemical shifts of the ethyl and tert-butyl protons and carbons would be monitored. However, no specific in situ NMR studies on this compound have been published. Therefore, no data on chemical shift changes or reaction kinetics for this compound can be presented.
Infrared Spectroscopy in the Study of this compound Intermediates
Infrared (IR) spectroscopy is highly effective for identifying functional groups and can be used to follow reactions by observing the appearance or disappearance of characteristic absorption bands. In the context of this compound chemistry, key vibrational modes would include the C=O stretching of the ester and amide groups, as well as N-H and C-N stretching vibrations.
While the IR spectrum of a stable compound like this compound could be readily obtained, the study of transient intermediates often requires specialized techniques like time-resolved IR spectroscopy. As there are no published studies on the reactions of this compound, there is no available data on the IR spectra of its potential reaction intermediates.
Hypothetical IR Data for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide) | 1630-1690 |
| C=O Stretch (ester) | 1735-1750 |
| C-O Stretch (ester) | 1000-1300 |
| C-N Stretch | 1020-1250 |
This table is a generalized representation and not based on experimentally measured data for this compound.
Mass Spectrometric Identification of Transients in this compound Chemistry
Mass spectrometry is an invaluable tool for detecting and identifying reaction intermediates, even those present at very low concentrations. By ionizing the components of a reaction mixture and analyzing their mass-to-charge ratios, it is possible to identify transient species. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer could potentially be used to study the reaction pathways of this compound.
Despite its potential, a search of scientific databases reveals no published research that has employed mass spectrometry to identify transient species in the chemistry of this compound. Consequently, no mass spectrometric data for any reaction intermediates of this compound can be provided.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide a reaction towards the formation of a single enantiomer or diastereomer of the product. wikipedia.org The auxiliary is then removed, having fulfilled its role of transferring its chirality to the newly formed molecule. wikipedia.org The steric bulk of the tert-butyl group in this compound makes it an effective director for such stereoselective transformations.
Diastereoselective reactions aim to produce one diastereomer of a product in preference to others. The large tert-butyl group on the nitrogen atom of this compound can effectively shield one face of a reactive intermediate, such as an enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity. This principle is widely exploited in reactions like alkylations. For instance, amides derived from pseudoephedrine, which also function as chiral auxiliaries, demonstrate remarkable stereocontrol in alkylation reactions, often leading to products with high diastereoselectivity. nih.gov
Table 1: Illustrative Diastereoselective Alkylation using a Chiral Amide Auxiliary This table presents representative data for diastereoselective alkylation reactions, a transformation where auxiliaries like this compound are designed to be effective.
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Benzyl bromide | α-Benzyl amide | 95 | 98:2 |
| 2 | Ethyl iodide | α-Ethyl amide | 92 | 97:3 |
| 3 | Isopropyl iodide | α-Isopropyl amide | 88 | >99:1 |
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. When this compound is used as a chiral auxiliary, it is attached to a prochiral substrate, creating a chiral intermediate. Subsequent reactions on this intermediate are directed by the auxiliary, leading to an enantiomerically enriched product. A prominent application in this area is the synthesis of chiral amines using related auxiliaries like tert-butanesulfinamide. beilstein-journals.orgyale.edu The addition of organometallic reagents to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, and subsequent removal of the auxiliary yields highly enantioenriched amines. beilstein-journals.org
Table 2: Enantioselective Synthesis of Chiral Amines using an N-Sulfinyl Auxiliary This table showcases typical results for the synthesis of chiral amines, demonstrating the high enantioselectivity achievable with auxiliaries containing a directing tert-butyl group on the nitrogen.
| Entry | Organometallic Reagent | Amine Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Phenylmagnesium bromide | 1-Phenylethanamine | 85 | 98 |
| 2 | Methylmagnesium chloride | Isopropylamine (B41738) | 90 | 96 |
| 3 | Vinylmagnesium bromide | 1-Buten-3-amine | 78 | 99 |
Role of this compound as a Building Block in Complex Molecule Synthesis
Beyond directing stereochemistry, the intrinsic structure of this compound makes it a valuable molecular building block. semanticscholar.orgnih.gov Its constituent parts can be incorporated as a key fragment into the final structure of a larger, more complex molecule.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. scispace.comnih.gov The this compound molecule contains the necessary atoms—nitrogen and suitably functionalized carbons—to serve as a precursor for various heterocyclic rings. Through cyclization reactions, it can be used to construct rings such as pyrrolidines, piperidines, and other related structures. The synthesis of these heterocycles often involves the formation of an imine followed by an intramolecular cyclization, a strategy where chiral amine derivatives are frequently employed. beilstein-journals.orgmdpi.com
This compound in Peptide and Peptidomimetic Synthesis
Peptides are crucial biological molecules, but their therapeutic use can be limited by poor stability and rapid degradation in the body. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. nih.govnih.gov
This compound can be viewed as a non-proteinogenic amino acid derivative. Its incorporation into a peptide sequence creates a peptidomimetic with an altered backbone structure. semanticscholar.org This modification can disrupt the recognition sites for proteolytic enzymes, thereby increasing the molecule's resistance to degradation. The bulky tert-butyl group can also be used to enforce specific conformations or to create unique side chains that interact with biological targets in novel ways. The use of unnatural amino acids is a common strategy to improve the metabolic stability and potency of therapeutic peptides. nih.gov
Computational and Theoretical Investigations of Ethyl Tert Butylamino Oxo Acetate
Quantum Chemical Studies on the Electronic Structure of Ethyl (tert-butylamino)(oxo)acetate
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov It offers a good balance between computational cost and accuracy, making it suitable for a molecule of this size. mdpi.com A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.
These calculations would yield a wealth of information, including optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential. growingscience.com The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) to illustrate the expected structural parameters.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O (amide) | 1.24 |
| C=O (ester) | 1.22 |
| C-N | 1.36 |
| C-C (backbone) | 1.53 |
| N-C(tert-butyl) | 1.48 |
| O-C(ethyl) | 1.35 |
| Bond Angles (degrees) | |
| O=C-N | 124.5 |
| C-N-C(tert-butyl) | 123.0 |
| C-C-O(ester) | 110.0 |
| Electronic Properties | |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. aps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer more precise results for electronic properties. nih.gov
An ab initio study would provide a benchmark for the DFT results and could be used to more accurately determine properties like electron correlation effects, which are important for a detailed understanding of the molecule's behavior. These methods are particularly useful for calculating highly accurate reaction energies and activation barriers. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape (conformation) of this compound is not static and is crucial for its interactions and reactivity.
The molecule possesses several rotatable single bonds, most notably the C-N amide bond and the C-C bond linking the two carbonyl groups. Rotation around the C-N bond in amides is known to have a significant energy barrier due to the partial double bond character. nih.govnih.gov The bulky tert-butyl group is expected to have a substantial impact on the rotational barrier and the preferred orientation of the substituents around the nitrogen atom. nih.govlookchem.com
Computational methods can map the potential energy surface by systematically rotating specific bonds and calculating the energy at each step. mdpi.com This allows for the identification of the lowest energy (most stable) conformations and the transition states that connect them, thereby determining the rotational energy barriers. nih.govbiomedres.us
Illustrative Rotational Energy Barriers for this compound This table provides hypothetical rotational barrier data that would be calculated to understand the molecule's flexibility.
| Rotatable Bond | Rotational Barrier (kcal/mol) | Description |
|---|---|---|
| C(O)-N | 18-22 | Rotation around the amide bond, interconverting E/Z conformers. The barrier is high due to partial double bond character. |
| C(O)-C(O) | 4-6 | Rotation around the central carbon-carbon single bond, influencing the relative orientation of the two carbonyl groups. |
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govrsc.org Solvents of different polarities can stabilize different conformations to varying extents. rsc.orgnih.gov For instance, a polar solvent might favor a conformation with a larger dipole moment.
Molecular dynamics (MD) simulations are a powerful tool for studying these effects. nih.gov In an MD simulation, the motion of the molecule is simulated over time in the presence of explicit solvent molecules. rsc.org This allows for the exploration of the conformational landscape in a more realistic environment and can reveal how solvent interactions affect the preferred shapes and dynamics of this compound. researchgate.net
Theoretical Prediction of Reactivity and Selectivity in this compound Reactions
Computational chemistry can provide valuable insights into how and where a molecule is likely to react. By analyzing the electronic structure, one can predict sites susceptible to nucleophilic or electrophilic attack.
The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically around the oxygen atoms) are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.
Furthermore, DFT can be used to model entire reaction pathways, for instance, the hydrolysis of the ester or amide group. nih.gov By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies. nih.gov This information is critical for predicting the feasibility of a reaction and understanding the factors that control its selectivity. For this compound, theoretical studies could compare the activation barriers for nucleophilic attack at the ester carbonyl versus the amide carbonyl, providing a prediction for the selectivity of hydrolysis or other reactions.
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity
A Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental tool for predicting the reactivity of a molecule. The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor, while the LUMO's characteristics reveal its electrophilic or electron-accepting nature. The energy gap between the HOMO and LUMO is also a critical parameter, correlating with the molecule's kinetic stability and reactivity.
For this compound, a hypothetical FMO analysis would involve computational calculations to determine the energies and spatial distributions of these orbitals. It would be expected that the nitrogen and oxygen atoms of the amide and ester groups would significantly influence the nature of these frontier orbitals. However, without published research, specific energy values and orbital visualizations for this compound are not available.
Table 1: Hypothetical Data for FMO Analysis of this compound
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | Not Available | Energy of the Highest Occupied Molecular Orbital. A higher value suggests stronger nucleophilicity. |
| ELUMO | Not Available | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests stronger electrophilicity. |
| Energy Gap (ΔE) | Not Available | The difference between ELUMO and EHOMO. A smaller gap generally indicates higher reactivity. |
Transition State Modeling for Reactions Involving this compound
Transition state modeling is a powerful computational technique used to elucidate the mechanisms of chemical reactions. By calculating the geometry and energy of the transition state—the highest energy point along the reaction coordinate—researchers can predict reaction pathways, activation energies, and reaction rates.
For reactions involving this compound, such as its synthesis from ethyl oxalyl chloride and tert-butylamine (B42293) or its participation in further chemical transformations, transition state modeling could provide invaluable insights. For instance, it could clarify whether a reaction proceeds through a concerted mechanism or via a multi-step pathway involving intermediates. These calculations are computationally intensive and require specialized software and expertise. To date, no studies have been published that model the transition states for reactions of this specific compound.
Table 2: Hypothetical Transition State Modeling Data for a Reaction of this compound
| Reaction Parameter | Hypothetical Value | Significance |
| Activation Energy (Ea) | Not Available | The energy barrier that must be overcome for the reaction to occur. |
| Transition State Geometry | Not Available | The specific arrangement of atoms at the highest point of the reaction energy profile. |
| Key Bond Distances (Å) | Not Available | Distances of forming or breaking bonds in the transition state. |
| Imaginary Frequency (cm⁻¹) | Not Available | A vibrational mode with a negative frequency, confirming the structure as a true transition state. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, un-synthesized compounds within the same class.
A QSRR study on a series of N-substituted ethyl oxamates, including this compound, could involve calculating various molecular descriptors (e.g., electronic, steric, and topological parameters) and correlating them with experimentally determined reaction rates or equilibrium constants. Such a study would be instrumental in understanding how modifications to the amine substituent affect the reactivity of the oxoacetate core. However, the necessary experimental data and computational models for this compound and its analogs are not currently present in the scientific literature.
Table 3: Hypothetical Descriptors for a QSRR Study Including this compound
| Descriptor | Type | Hypothetical Value | Relevance |
| LogP | Lipophilicity | Not Available | Influences solubility and partitioning behavior, which can affect reaction rates in multiphasic systems. |
| Sterimol Parameters | Steric | Not Available | Quantify the steric bulk of the tert-butyl group, which can impact reaction accessibility. |
| Mulliken Charges | Electronic | Not Available | Describe the partial charges on atoms, indicating sites susceptible to nucleophilic or electrophilic attack. |
| Dipole Moment | Electronic | Not Available | Affects long-range intermolecular interactions and solvation. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl Tert Butylamino Oxo Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ethyl (tert-butylamino)(oxo)acetate
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, a complete analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques.
High-Resolution ¹H NMR Spectroscopy of this compound
A high-resolution ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. Based on its structure, one would anticipate the following proton environments:
Ethyl group protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), showing coupling to each other.
tert-Butyl group protons: A singlet for the nine equivalent methyl protons (-C(CH₃)₃) due to the absence of adjacent protons.
Amine proton: A broad singlet for the N-H proton, the chemical shift of which would be sensitive to solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ethyl -CH₃ | ~1.3 | Triplet | 3H |
| Ethyl -CH₂- | ~4.3 | Quartet | 2H |
| tert-Butyl -(CH₃)₃ | ~1.4 | Singlet | 9H |
| Amine -NH- | Variable | Broad Singlet | 1H |
Note: These are predicted values and may differ from experimental data.
Carbon-13 NMR Spectroscopy for Structural Elucidation of this compound
A ¹³C NMR spectrum would provide information on the number of distinct carbon environments and their chemical nature. For this compound, six distinct carbon signals would be expected:
Ethyl group carbons: One signal for the methyl carbon and one for the methylene carbon.
tert-Butyl group carbons: One signal for the quaternary carbon and one for the three equivalent methyl carbons.
Oxoacetate carbons: Two signals corresponding to the two carbonyl carbons (one for the ketone and one for the ester).
Predicted ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~62 |
| tert-Butyl -C(CH₃)₃ | ~52 |
| tert-Butyl -C(CH₃)₃ | ~28 |
| Oxoacetate -C=O (Amide) | ~160 |
| Oxoacetate -C=O (Ester) | ~165 |
Note: These are predicted values and may differ from experimental data.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) Applied to this compound
To confirm the connectivity of the atoms, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal, confirming the assignments made from the ¹H and ¹³C NMR spectra.
Mass Spectrometric Techniques for the Characterization of this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
HRMS would be used to determine the exact mass of the molecular ion. The calculated exact mass for C₈H₁₅NO₃ is approximately 173.1052 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.
Fragmentation Pattern Analysis of this compound by MS/MS
Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern of the molecular ion. The fragmentation would likely involve the loss of stable neutral fragments. Key expected fragmentations would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Cleavage of the tert-butyl group.
Decarbonylation (loss of CO).
Analysis of these fragment ions would provide further confirmation of the molecule's structure.
Infrared (IR) and Raman Spectroscopic Studies of this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint of its functional groups and insight into its conformational landscape. The fundamental requirement for a vibration to be IR active is a change in the molecule's dipole moment, whereas for a vibration to be Raman active, there must be a change in its polarizability. These complementary selection rules often mean that vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.
Vibrational Mode Analysis of this compound
The vibrational spectrum of this compound is complex, with numerous characteristic bands corresponding to the stretching and bending motions of its constituent atoms. A detailed analysis of these bands allows for the identification and confirmation of the compound's structural features. The primary functional groups present are the secondary amide, the ester, and the tert-butyl group, each with distinct vibrational signatures.
Key vibrational modes for this compound would be expected in the following regions:
N-H Vibrations: The N-H stretching vibration of the secondary amide is typically observed as a sharp and intense band in the region of 3350-3250 cm⁻¹. The position of this band can be sensitive to hydrogen bonding. The N-H bending vibration (Amide II band) is expected to appear around 1570-1515 cm⁻¹.
C=O Vibrations: The molecule contains two carbonyl groups: one from the amide (Amide I band) and one from the ester. The amide C=O stretching vibration is typically very intense in the IR spectrum and is expected in the range of 1680-1630 cm⁻¹. The ester C=O stretching vibration is also strong and usually appears at a higher frequency, around 1750-1735 cm⁻¹. The electronic environment of each carbonyl group influences its exact frequency.
C-N and C-O Vibrations: The C-N stretching vibration of the amide group is expected in the 1400-1200 cm⁻¹ region. The C-O stretching vibrations of the ester group are also characteristic and typically appear as two distinct bands: an asymmetric C-O-C stretch between 1250-1150 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.
C-H Vibrations: The stretching and bending vibrations of the ethyl and tert-butyl groups are also present. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups occur in the 3000-2850 cm⁻¹ range. Bending vibrations, such as scissoring and rocking, are found in the 1470-1365 cm⁻¹ region. The characteristic bending of the tert-butyl group often gives rise to strong bands.
A hypothetical assignment of the major vibrational bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | Secondary Amide | 3320 | Strong, Sharp | Medium |
| C-H Stretch (asymmetric) | CH₃, CH₂ | 2980 | Medium | Strong |
| C-H Stretch (symmetric) | CH₃, CH₂ | 2870 | Medium | Strong |
| C=O Stretch | Ester | 1745 | Strong | Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1660 | Very Strong | Medium |
| N-H Bend (Amide II) | Secondary Amide | 1540 | Strong | Weak |
| C-H Bend (scissoring) | CH₂, CH₃ | 1460 | Medium | Medium |
| C-H Bend (umbrella) | tert-Butyl | 1365 | Strong | Weak |
| C-O Stretch (asymmetric) | Ester | 1210 | Strong | Medium |
| C-O Stretch (symmetric) | Ester | 1040 | Medium | Weak |
| C-N Stretch | Amide | 1290 | Medium | Weak |
This table presents expected values and may not represent true experimental data.
Conformational Insights from IR/Raman Spectra of this compound
The rotational freedom around the single bonds in this compound, particularly the C-C, C-N, and C-O bonds, can lead to the existence of multiple conformational isomers in the liquid phase or in solution. IR and Raman spectroscopy can provide valuable information about this conformational equilibrium. Different conformers may exhibit slight shifts in their vibrational frequencies due to changes in the local environment of the vibrating groups.
For instance, the relative orientation of the tert-butyl group with respect to the amide plane, or the conformation of the ethyl ester group, could influence the positions and intensities of the C-H bending modes and the C-O stretching vibrations. By studying the spectra at different temperatures, it is sometimes possible to observe changes in the relative intensities of certain bands, which can be used to determine the conformational energy differences. In the crystalline state, the molecule is locked into a single conformation, which can lead to a sharpening and splitting of certain vibrational bands compared to the liquid or solution state. The presence of intermolecular hydrogen bonding in the solid state, involving the N-H and C=O groups, would also significantly shift the frequencies of these vibrations, typically to lower wavenumbers for the stretching modes.
X-ray Crystallography and Solid-State Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding of this compound.
Single Crystal X-ray Diffraction for Absolute Structure Determination of this compound
To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined.
A successful crystallographic analysis would yield the precise molecular structure, including:
The planarity of the amide group.
The torsion angles defining the orientation of the tert-butyl and ethyl groups.
The exact bond lengths of the C=O, C-N, C-O, and C-C bonds, allowing for a comparison between the amide and ester functionalities.
The packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds.
A hypothetical set of crystallographic data for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.15 |
| Hydrogen Bonding | N-H···O=C (amide) |
This table presents a hypothetical crystallographic data set and is for illustrative purposes only.
Powder X-ray Diffraction (PXRD) for Polymorphism Studies of this compound
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, and their study is crucial in materials science and pharmaceutical development. Powder X-ray diffraction (PXRD) is a primary tool for investigating polymorphism.
In a PXRD experiment, a powdered sample of this compound is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline form will produce a unique diffraction pattern, acting as a fingerprint for that specific polymorph.
By analyzing the PXRD patterns of different batches of this compound, prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), it is possible to identify the existence of different polymorphs. The technique can also be used to monitor phase transformations between polymorphs as a function of temperature or humidity. The presence of sharp, well-defined peaks in the diffractogram is indicative of a crystalline material, while a broad, featureless halo would suggest an amorphous solid.
Derivatization Strategies and Functionalization of Ethyl Tert Butylamino Oxo Acetate
Regioselective Functionalization of Ethyl (tert-butylamino)(oxo)acetate
The presence of two distinct functional groups, the amide and the ester, allows for selective chemical transformations. The reactivity of each site can be modulated by the appropriate choice of reagents and reaction conditions, enabling regioselective modifications.
Modifications at the Tert-Butylamino Moiety of this compound
The nitrogen atom of the tert-butylamino group is a key site for functionalization. While the steric hindrance of the tert-butyl group can influence reactivity, several strategies can be employed for its modification.
N-Alkylation: The secondary amide can undergo N-alkylation to introduce a variety of substituents. This can be achieved by reacting this compound with alkyl halides in the presence of a base. nih.gov The choice of base and solvent is crucial to overcome the steric hindrance and achieve good yields. For instance, using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can facilitate the deprotonation of the amide nitrogen, followed by nucleophilic attack on the alkyl halide.
Table 1: Representative Examples of N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | NaH | THF | Ethyl (methyl(tert-butyl)amino)(oxo)acetate |
| Benzyl bromide | K₂CO₃ | DMF | Ethyl (benzyl(tert-butyl)amino)(oxo)acetate |
| Propargyl bromide | t-BuOK | DMSO | Ethyl (propargyl(tert-butyl)amino)(oxo)acetate |
N-Arylation: Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of the amide. This reaction typically involves a palladium or copper catalyst and a suitable ligand to couple the amide with an aryl halide or triflate.
Hydrolysis of the Amide Bond: The amide bond can be cleaved under acidic or basic conditions to yield (tert-butylamino)(oxo)acetic acid and ethanol (B145695). libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically requires heating with a strong acid like hydrochloric acid, while basic hydrolysis can be achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). libretexts.org
Transformations of the Oxoacetate Ester Group in this compound
The ethyl ester functionality of the oxoacetate group provides another handle for chemical modification.
Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol. For example, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield mthis compound. The direct amidation of unactivated esters can also be achieved using a base like potassium tert-butoxide in DMSO. nih.gov
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst. The direct conversion of esters to amides can be challenging but can be facilitated by specific reagents.
Reduction: The ester group can be selectively reduced to the corresponding alcohol, 2-(tert-butylamino)-2-oxoethanol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. Care must be taken as the amide bond can also be susceptible to reduction under harsh conditions.
Hydrolysis of the Ester Bond: Selective hydrolysis of the ester can be achieved under mild basic conditions, for instance, using lithium hydroxide in a mixture of THF and water, to yield N-tert-butyl-oxalamic acid.
Synthesis of Analogues and Homologues of this compound
The structural framework of this compound can be systematically varied to produce a library of analogues and homologues.
Variation of the Ester Moiety in this compound Analogues
As mentioned in the transesterification section, the ethyl group of the ester can be replaced by a wide range of other alkyl or aryl groups. This allows for the fine-tuning of properties such as solubility and metabolic stability. A general method for the synthesis of various tert-butyl esters from tert-butanol (B103910) has been described, which could be adapted for the synthesis of tert-butyl (tert-butylamino)(oxo)acetate. researchgate.netsemanticscholar.org
Table 2: Examples of Analogues with Varied Ester Moieties
| Ester Moiety | IUPAC Name |
| Methyl | Mthis compound |
| Isopropyl | Isopropyl (tert-butylamino)(oxo)acetate |
| Benzyl | Benzyl (tert-butylamino)(oxo)acetate |
| tert-Butyl | tert-Butyl (tert-butylamino)(oxo)acetate |
Alkyl Chain Modifications on the Amino Group of this compound
Homologues of this compound can be synthesized by varying the alkyl substituent on the nitrogen atom. This can be achieved by starting from different primary amines in the initial synthesis or by modifying the tert-butylamino group of the parent compound, as discussed in the N-alkylation section. For example, instead of tert-butylamine (B42293), other primary amines like isopropylamine (B41738) or aniline (B41778) could be used in the synthesis to generate the corresponding N-isopropyl or N-phenyl oxalamic acid ethyl esters.
Introduction of Chiral Centers and Stereoisomers from this compound
The introduction of chirality into the structure of this compound can lead to the development of stereoisomers with potentially distinct biological activities. A chiral center is typically a carbon atom bonded to four different groups. youtube.comresearchgate.net
Asymmetric Synthesis: Chiral auxiliaries can be employed to direct the stereoselective synthesis of analogues. For instance, a chiral alcohol could be used for the esterification, or a chiral amine could be used to form the amide, leading to diastereomeric products that can be separated. The synthesis of chiral β-enamino esters from methyl propiolate and chiral amines provides a relevant strategy. researchgate.net
Derivatization to Introduce Chirality: A chiral center can be introduced by functionalizing the molecule. For example, if a substituent with a chiral center is introduced via N-alkylation, the resulting product will be a mixture of diastereomers if the starting material is achiral. A highly diastereoselective α-alkylation of N'-tert-butanesulfinyl amidines has been developed, which could be adapted to introduce chirality. nih.gov
Diastereoselective Reactions: Reactions that create a new stereocenter can be influenced by existing stereocenters in the molecule, a phenomenon known as diastereoselectivity. youtube.comnih.govyoutube.com If a chiral version of this compound is used, subsequent reactions can proceed with a degree of diastereoselectivity. For example, the reduction of the ketone in an analogue containing a chiral center could lead to the preferential formation of one diastereomeric alcohol over the other.
Asymmetric Derivatization of Achiral this compound Precursors
The introduction of a chiral center into an achiral precursor of this compound is a sophisticated method to obtain enantiomerically enriched products, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. nih.gov This can be achieved through various asymmetric synthesis strategies, where a prochiral substrate is reacted with a chiral reagent or in the presence of a chiral catalyst.
One of the most effective strategies involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the achiral precursor, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. nih.gov While direct examples with this compound are not extensively documented, the principles can be applied to its synthesis. For example, a prochiral imine precursor could be reacted with a chiral nucleophile, with the stereochemistry being controlled by a chiral auxiliary attached to the nitrogen atom.
Another powerful approach is catalyst-controlled asymmetric synthesis. In this method, a chiral catalyst, often a metal complex with a chiral ligand, facilitates the conversion of a prochiral substrate into a chiral product with high enantioselectivity. For example, the asymmetric hydrogenation of a suitable unsaturated precursor of this compound using a chiral rhodium or ruthenium catalyst could yield the desired chiral amino acid derivative with high enantiomeric excess.
The following table summarizes representative asymmetric derivatization strategies that could be conceptually applied to precursors of this compound, based on established methodologies for similar compounds.
| Precursor Type | Reaction Type | Chiral Source | Potential Product | Reported Yield (Analogous Systems) | Reported e.e. (Analogous Systems) |
| Achiral Imine | Nucleophilic Addition | Chiral Auxiliary (e.g., tert-butanesulfinamide) | Chiral Amine Derivative | High | >95% |
| α-Keto Ester | Asymmetric Hydrogenation | Chiral Catalyst (e.g., Ru-BINAP) | Chiral α-Hydroxy Ester | >90% | >98% |
| Enolate | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Chiral α-Amino Acid Precursor | 70-95% | 80-99% |
Interactive Data Table: Asymmetric Derivatization Strategies
Note: The data presented below is based on analogous systems and serves to illustrate the potential of these methods for the derivatization of this compound precursors.
| Precursor Type | Reaction Type | Chiral Source | Potential Product | Reported Yield (Analogous Systems) | Reported e.e. (Analogous Systems) |
| Achiral Imine | Nucleophilic Addition | Chiral Auxiliary (e.g., tert-butanesulfinamide) | Chiral Amine Derivative | High | >95% |
| α-Keto Ester | Asymmetric Hydrogenation | Chiral Catalyst (e.g., Ru-BINAP) | Chiral α-Hydroxy Ester | >90% | >98% |
| Enolate | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Chiral α-Amino Acid Precursor | 70-95% | 80-99% |
Resolution Techniques for Chiral Derivatives of this compound
When a racemic mixture of a chiral derivative of this compound is synthesized, resolution techniques are employed to separate the two enantiomers. nih.gov These methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for their intended applications.
Diastereomeric Salt Formation: A widely used method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts. nih.gov This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. For a chiral derivative of this compound that possesses a basic nitrogen atom, chiral acids like tartaric acid or mandelic acid can be used as resolving agents. Conversely, if the ester group is hydrolyzed to a carboxylic acid, a chiral amine such as brucine (B1667951) or (R)-(+)-α-methylbenzylamine can be employed.
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. sigmaaldrich.com One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. For example, an enzymatic resolution using a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic this compound derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.
Chiral Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. science.gov The stationary phase of the chromatography column is made of a chiral material that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. For derivatives of this compound, chiral stationary phases based on cyclodextrins, polysaccharides, or proteins could be effective.
The following table provides an overview of common resolution techniques and their applicability to chiral derivatives of this compound.
| Resolution Technique | Principle | Applicable To | Key Considerations |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Racemic amines or carboxylic acids. | Choice of resolving agent and solvent system is critical for successful crystallization. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Racemic mixtures of various functional groups. | The selectivity factor (s) determines the efficiency of the resolution. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | A wide range of racemic compounds. | High efficiency but can be costly for large-scale separations. |
Interactive Data Table: Resolution Techniques for Chiral Derivatives
| Resolution Technique | Principle | Applicable To | Key Considerations |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Racemic amines or carboxylic acids. | Choice of resolving agent and solvent system is critical for successful crystallization. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Racemic mixtures of various functional groups. | The selectivity factor (s) determines the efficiency of the resolution. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | A wide range of racemic compounds. | High efficiency but can be costly for large-scale separations. |
Structure Reactivity Relationship Sar Studies of Ethyl Tert Butylamino Oxo Acetate and Its Analogues
Influence of Electronic Effects on the Reactivity of Ethyl (tert-butylamino)(oxo)acetate
The electronic landscape of this compound is characterized by the presence of multiple polar bonds and functional groups capable of electron donation and withdrawal. These electronic effects are fundamental to understanding the reactivity of the molecule's carbonyl centers.
Inductive effects are transmitted through sigma (σ) bonds and are a consequence of the differing electronegativities of atoms. In this compound, the two carbonyl carbons are flanked by nitrogen and oxygen atoms, which are more electronegative than carbon.
The nitrogen atom of the tert-butylamino group and the oxygen atom of the ethoxy group both exert an electron-withdrawing inductive effect (-I effect) on the adjacent carbonyl carbons. This effect increases the partial positive charge (δ+) on the carbonyl carbons, enhancing their electrophilicity and making them more susceptible to nucleophilic attack. ncert.nic.in The presence of two alkyl groups on the ketone in comparison to one in aldehydes leads to a reduction in the electrophilicity of the carbonyl carbon in ketones. ncert.nic.in
Furthermore, the tert-butyl group, consisting of a central carbon bonded to three methyl groups, has a slight electron-donating inductive effect (+I effect). This effect pushes electron density towards the amide nitrogen, which can, in turn, slightly modulate the electronic character of the adjacent carbonyl group. However, the primary inductive influence on the carbonyl groups stems from the highly electronegative nitrogen and oxygen atoms.
Resonance effects, or mesomeric effects, involve the delocalization of pi (π) electrons across a system of conjugated bonds. In this compound, both the amide and the ester groups exhibit significant resonance.
The amide functionality displays a strong resonance effect where the lone pair of electrons on the nitrogen atom is delocalized onto the adjacent carbonyl oxygen. This resonance stabilization is a key feature of amides, contributing to their relative stability compared to other carbonyl derivatives. researchgate.net This delocalization reduces the electrophilicity of the amide carbonyl carbon.
Similarly, the ester group exhibits resonance, with the lone pair on the ethoxy oxygen delocalizing onto the ester carbonyl oxygen. While significant, the resonance effect in esters is generally considered less pronounced than in amides due to the higher electronegativity of oxygen compared to nitrogen.
In α-ketoamides, computational studies suggest that the two carbonyl groups are not in significant resonance with each other. nih.gov The molecule tends to adopt a planar conformation where the two carbonyl groups are in a trans disposition to minimize electrostatic repulsion between the oxygen lone pairs. nih.govacs.org The C-N bond in s-trans α-ketoamides is slightly shorter than in typical amides, indicating that they behave like amides substituted with an electron-withdrawing carbonyl group. nih.gov This lack of conjugation between the two carbonyls means their individual resonance characteristics largely dictate their reactivity. The resonance within the amide group is particularly important in s-trans α-ketoamides as it mitigates the electrostatic repulsion between the negatively charged nitrogen and the distal oxygen atom. nih.govacs.org
Steric Hindrance and Conformational Control in this compound Reactions
Beyond electronic effects, the three-dimensional arrangement of atoms and groups within a molecule plays a critical role in determining its reactivity. Steric hindrance and conformational preferences are paramount in understanding the reaction pathways of this compound.
The tert-butyl group is a bulky substituent that exerts significant steric hindrance. This steric bulk can dramatically influence the accessibility of the adjacent amide carbonyl group to incoming nucleophiles or reagents. Reactions that proceed smoothly with less hindered N-alkyl amides may be significantly slowed or even completely inhibited in the case of N-tert-butyl amides. uclan.ac.uk
This steric hindrance can lead to high selectivity in reactions. For instance, a nucleophile might preferentially attack the less sterically encumbered ester carbonyl over the amide carbonyl. The presence of a bulky tert-butyl group has been shown to favor the formation of the corresponding amide in certain reactions. uclan.ac.uk In some cases, the steric strain imposed by the tert-butyl group can be so substantial that it forces the surrounding molecular framework into unusual conformations. wikipedia.org For example, the repulsion between an axial tert-butyl group and other axial hydrogens in a cyclohexane (B81311) ring can lead to a distortion from the standard chair conformation. wikipedia.org
The rotation around the various single bonds in this compound is not entirely free, leading to distinct conformational preferences. The bulky tert-butyl group plays a significant role in dictating the stable conformations of the molecule. Studies on related N-tert-butylproline systems have demonstrated that the tert-butyl group can have a profound effect on the amide isomer equilibrium, often favoring the cis-isomer. acs.orgcapes.gov.br This is due to steric interactions between the tert-butyl group and other substituents. acs.org
The preferred conformation of the α-ketoamide moiety is typically planar, with the two carbonyls in a trans orientation. nih.govacs.org Monosubstitution on the nitrogen with a small aliphatic chain generally favors a trans geometry for the amide bond. nih.gov The specific dihedral angles adopted by the molecule will influence which face of the carbonyl groups is more accessible to an incoming reagent, thereby playing a crucial role in determining the stereoselectivity of reactions. In peptides containing 5-tert-butylproline, the tert-butyl group was found to stabilize specific turn conformations, highlighting its ability to control the three-dimensional structure. researchgate.netnih.gov
Computational Approaches to SAR for this compound Derivatives
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of molecules like this compound and its derivatives. These methods can calculate various molecular properties and predict reactivity.
In silico studies on α-ketoamides have been instrumental in understanding their interaction with biological targets, such as enzymes. nih.gov These studies often involve molecular docking to predict the binding mode of the inhibitor and quantum mechanical calculations to model the reaction mechanism. For example, computational studies have shown that the α-ketoamide warhead can form crucial hydrogen-bonding interactions with the active site of proteases. nih.gov
For derivatives of this compound, computational approaches could be used to generate a variety of data, including:
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity and regioselectivity of reactions.
Conformational Analysis: To identify the lowest energy conformations and the energy barriers between them, providing insight into the dynamic behavior of the molecule.
Calculation of Steric Parameters: To quantify the steric hindrance of different substituents and correlate it with reaction rates and selectivity.
By systematically modifying the structure of this compound in silico (e.g., by changing the ester group or the N-alkyl substituent) and calculating these properties, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for predicting the reactivity and potential biological activity of novel analogues.
Table of Predicted Reactivity Parameters for this compound Analogues:
| Analogue Name | R Group on Amide | R' Group on Ester | Predicted Relative Electrophilicity of Keto Carbonyl | Predicted Relative Electrophilicity of Ester Carbonyl | Predicted Steric Hindrance at Amide |
| Ethyl (methylamino)(oxo)acetate | Methyl | Ethyl | High | High | Low |
| This compound | tert-Butyl | Ethyl | Moderate-High | High | High |
| Mthis compound | tert-Butyl | Methyl | Moderate-High | Very High | High |
| Isopropyl (tert-butylamino)(oxo)acetate | tert-Butyl | Isopropyl | Moderate-High | Moderate | High |
| Phenyl (tert-butylamino)(oxo)acetate | tert-Butyl | Phenyl | Moderate-High | Very High (due to -I effect of phenyl) | High |
Molecular Docking Simulations for Interaction Prediction with this compound Analogues
Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. In the context of analogues of this compound, molecular docking simulations have been employed to elucidate their potential interactions with biological targets, thereby guiding the design of more potent and selective compounds.
Research into a series of N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide analogues has demonstrated the utility of molecular docking in identifying key structural features for anticancer activity. These studies often involve docking the compounds into the active site of a target protein, such as pyruvate (B1213749) dehydrogenase kinases, which are implicated in tumor growth. The binding energy and the pattern of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed to predict the compound's inhibitory potential.
For instance, a hypothetical molecular docking study of this compound analogues against a chosen protein target would involve the generation of multiple conformations of each ligand and positioning them within the protein's binding pocket. The binding affinity is then calculated using a scoring function, which provides a numerical value to rank the different analogues.
Table 1: Hypothetical Molecular Docking Results for this compound Analogues
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| Analogue A | Pyruvate Dehydrogenase Kinase 1 | -8.5 | TYR123, LYS78 | Hydrogen Bond, Pi-Alkyl |
| Analogue B | Pyruvate Dehydrogenase Kinase 1 | -7.9 | VAL150, ILE90 | Hydrophobic Interaction |
| Analogue C | Pyruvate Dehydrogenase Kinase 1 | -9.2 | ASP120, ARG155 | Hydrogen Bond, Electrostatic |
This table is illustrative and based on typical data from molecular docking studies.
The insights gained from such simulations are crucial for understanding the structure-activity relationship at a molecular level. For example, the presence of a hydrogen bond with a key residue like tyrosine or an electrostatic interaction with an aspartic acid residue can significantly enhance the binding affinity and, consequently, the biological activity of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com These models are invaluable in medicinal chemistry for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nih.govjocpr.com
For systems derived from this compound, a QSAR study would typically involve a dataset of analogues with experimentally determined biological activities (e.g., IC50 values). A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
The process of building a QSAR model involves selecting the most relevant descriptors that correlate with the biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.
A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:
pIC50 = β0 + β1(logP) + β2(TPSA) + β3(MW) + ... + ε
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
β0, β1, β2, β3 are the regression coefficients determined from the analysis.
ε is the error term.
The quality of a QSAR model is assessed by several statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and identify novel structures with potentially high activity.
Table 2: Example of Descriptors and Their Contribution in a Hypothetical QSAR Model
| Descriptor | Description | Coefficient (β) | Importance |
|---|---|---|---|
| logP | Lipophilicity | +0.45 | Positive correlation with activity |
| TPSA | Polar Surface Area | -0.21 | Negative correlation with activity |
| Molecular Weight | Size of the molecule | +0.15 | Positive correlation with activity |
This table is illustrative and based on typical data from QSAR studies.
Such models provide valuable insights into the physicochemical properties that govern the biological activity of the this compound scaffold, thereby facilitating the rational design of new and more effective analogues.
Future Research Directions and Unexplored Avenues for Ethyl Tert Butylamino Oxo Acetate
Emerging Synthetic Methodologies for Ethyl (tert-butylamino)(oxo)acetate
The development of more efficient, sustainable, and selective synthetic routes is a perpetual goal in chemical synthesis. For this compound, emerging methodologies such as photoredox catalysis and electrochemistry present exciting opportunities to refine its production and unlock new reactive pathways.
Photoredox Catalysis in this compound Transformations
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has revolutionized organic synthesis. The application of this technology to the synthesis and functionalization of this compound could lead to novel transformations that are difficult to achieve through traditional thermal methods. Researchers are keen to explore the potential for C-H functionalization of the tert-butyl group or the ethyl ester moiety, as well as the development of new coupling reactions involving the amide functionality. The focus of such research would be on developing milder reaction conditions, enhancing selectivity, and accessing previously inaccessible derivatives of the parent molecule.
Electrochemistry in the Synthesis and Reactions of this compound
Electrochemistry offers a powerful and environmentally friendly alternative to conventional reagent-based redox reactions. The electrochemical synthesis of this compound could provide a more sustainable and scalable production method. Furthermore, the electrochemical oxidation or reduction of this compound could unveil unique reactive intermediates, paving the way for novel derivatizations. Potential research directions include the electro-oxidative coupling of this compound with other organic molecules or the electro-reductive cleavage of specific bonds to generate valuable synthetic precursors.
Novel Applications of this compound in Chemical Biology and Materials Science
Beyond its role in traditional organic synthesis, the structural motifs of this compound make it an intriguing candidate for applications in the burgeoning fields of chemical biology and materials science.
Probe Design for Biological Systems Incorporating this compound Moieties
The design of chemical probes to study biological systems is a critical area of chemical biology. The unique combination of a bulky tert-butyl group, a reactive oxoacetate moiety, and an amide linkage in this compound provides a versatile scaffold for the development of novel molecular probes. Future research could focus on modifying the ethyl ester to incorporate fluorophores or other reporter groups, enabling the visualization of biological processes. The amide functionality could be used as a handle to attach the molecule to specific biomolecules of interest, allowing for targeted investigations within a cellular environment.
Functional Materials Derived from this compound
The synthesis of advanced materials with tailored properties is a major driver of technological innovation. The polymerization of derivatives of this compound could lead to the creation of novel polymers with unique thermal, mechanical, or optical properties. The presence of the polar amide and ester groups, combined with the nonpolar tert-butyl group, suggests that these materials could exhibit interesting self-assembly behaviors, potentially leading to the formation of structured films or nanoparticles. Research in this area would explore the polymerization of functionalized monomers derived from this compound and characterize the properties of the resulting materials for potential applications in coatings, membranes, or drug delivery systems.
Advanced Spectroscopic Techniques for In-Depth Analysis of this compound
A thorough understanding of a molecule's structure, dynamics, and interactions is paramount for its effective application. Advanced spectroscopic techniques can provide unprecedented insights into the properties of this compound. While standard techniques like NMR and IR spectroscopy are routinely used, more sophisticated methods could reveal finer details. For instance, two-dimensional NMR techniques could be employed to elucidate subtle conformational preferences and intramolecular interactions. Furthermore, techniques such as Raman spectroscopy could provide valuable information about the vibrational modes of the molecule, which can be sensitive to its local environment and intermolecular interactions in condensed phases or within biological systems.
Ultrafast Spectroscopy for Dynamics of this compound
Ultrafast spectroscopy, which utilizes light pulses with durations on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s), is a powerful tool for observing the real-time motions of atoms within a molecule. pharmascholars.commsu.edu This technique is exceptionally well-suited for investigating the transient processes in this compound, such as vibrational energy transfer, conformational changes, and hydrogen-bond dynamics.
The core of this approach involves a "pump-probe" technique. msu.edu An initial laser pulse (the pump) excites the molecule to a higher energy state, and a subsequent pulse (the probe) monitors the system as it relaxes or evolves. msu.edu For this compound, key areas of investigation would include the vibrational dynamics of the N–H bond in the amide group and the C=O bonds of the ester and ketone functionalities. Two-dimensional infrared (2DIR) spectroscopy, in particular, can reveal detailed information about the couplings between these different vibrational modes and their interactions with the surrounding environment. attoworld.deacs.org Such experiments could elucidate the ultrafast dynamics of hydrogen-bond formation and dissociation, which are critical to the molecule's interactions and potential self-assembly. attoworld.de
Table 1: Potential Ultrafast Spectroscopy Experiments for this compound
| Spectroscopic Technique | Target Functional Group/Process | Information Gained | Typical Timescale |
| 2D Infrared (2DIR) Spectroscopy | N-H Stretch, C=O Stretch | Vibrational coupling, energy transfer rates, hydrogen-bond lifetimes. attoworld.desemanticscholar.org | 100 fs - 10 ps |
| Transient Absorption Spectroscopy | Electronic transitions (n→π*) | Excited-state lifetimes, pathways of non-radiative decay. ucl.ac.uk | 50 fs - 1 ns |
| Time-Resolved Raman Spectroscopy | Full vibrational fingerprint | Structural evolution of transient intermediates, conformational changes. acs.orgucl.ac.uk | 1 ps - 1 µs |
Cryo-Electron Microscopy (Cryo-EM) for Self-Assembly of this compound Derivatives
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of biological macromolecules and, more recently, smaller self-assembled systems. nih.govelifesciences.org The technique involves flash-freezing a sample in vitreous ice, which preserves the native structure for imaging in a transmission electron microscope. elifesciences.org
This compound possesses amphipathic characteristics, with a hydrophobic tert-butyl group and a more hydrophilic (tert-butylamino)(oxo)acetate head group. While the parent molecule may have limited self-assembly capabilities, derivatives could be designed to enhance this property. For instance, appending longer alkyl chains or introducing aromatic moieties like fluorenylmethyloxycarbonyl (Fmoc) could promote the formation of ordered nanostructures such as fibers, ribbons, or vesicles in aqueous solution. acs.orgnih.gov Cryo-EM would be an indispensable tool for visualizing the morphology of these assemblies at near-atomic detail, revealing how molecular packing, helical twist, and intermolecular interactions give rise to the macroscopic material. nih.govrsc.org Such structural insights are crucial for designing novel materials based on these derivatives for applications in fields like materials science. acs.org
Table 2: Hypothetical Self-Assembled Structures from this compound Derivatives for Cryo-EM Analysis
| Derivative Type | Potential Self-Assembled Structure | Driving Forces for Assembly | Information from Cryo-EM |
| Long-chain alkyl derivative | Micelles, Vesicles | Hydrophobic interactions, hydrogen bonding | Lamellarity, membrane thickness, particle size distribution. nih.govpnas.org |
| Peptide conjugate (e.g., Fmoc-peptide) | Nanofibers, Hydrogels | π-π stacking, hydrogen bonding | Fiber diameter, helical pitch, molecular packing arrangement. acs.orgnih.gov |
| Bolaamphiphile derivative | Nanosheets, Nanotubes | Hydrophobic effect, intermolecular hydrogen bonding | Sheet thickness, tube diameter, surface morphology. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
AI-Driven Retrosynthesis for this compound and its Analogues
Table 3: Comparison of Leading AI Retrosynthesis Platforms
| Platform | Core Technology | Key Features | Potential Application to Target Molecule |
| IBM RXN for Chemistry | Neural Transformer Models | Trained on millions of reactions, predicts outcomes with high accuracy. chemcopilot.com | Suggesting multiple valid reaction steps for synthesis. |
| Synthia™ (formerly Chematica) | Rule-based expert system | Considers reaction conditions, cost, and safety. | Optimizing a full synthetic route from precursors to final product. |
| ASKCOS (MIT) | Graph-based models, tree search | Identifies strategic bonds for disconnection, predicts reaction feasibility. | Proposing novel and non-obvious disconnections for analogue synthesis. |
Machine Learning for Predicting Reactivity of this compound
Machine learning models can predict the chemical reactivity of a molecule without the need for extensive experimentation. rsc.orgrsc.org These models are trained on large datasets where molecular structures are correlated with experimental or computationally derived outcomes (e.g., reaction rates, equilibrium constants). arxiv.orgacs.org By learning the relationships between a molecule's structural features (descriptors) and its reactivity, the model can make predictions for new, untested molecules. neurips.cc
For this compound, an ML model could predict its susceptibility to nucleophilic or electrophilic attack at its various functional groups: the amide, the ester, and the α-keto group. The model would use a set of calculated molecular descriptors as input, such as partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and steric parameters. nih.gov This could predict, for example, whether hydrolysis is more likely to occur at the ester or amide linkage under specific pH conditions, or predict the regioselectivity of an addition reaction to one of the carbonyl groups. Such predictive power would significantly accelerate the development of reactions involving this compound, saving time and resources. rsc.org
Table 4: Molecular Descriptors for ML-Based Reactivity Prediction of this compound
| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | Partial atomic charge on carbonyl carbons | Predicts susceptibility to nucleophilic attack. nih.gov |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates susceptibility to nucleophilic attack; lower energy suggests higher reactivity. |
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Indicates susceptibility to electrophilic attack; higher energy suggests higher reactivity. |
| Steric | Steric hindrance around functional groups | Influences the accessibility of reactive sites to reagents. |
| Quantum Chemical | Fukui functions | Identifies the most electrophilic/nucleophilic sites within the molecule. |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Ethyl (tert-butylamino)(oxo)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting tert-butylamine with ethyl oxoacetate derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is a common approach. Optimization includes adjusting temperature (60–80°C), catalyst choice (e.g., Lewis acids like ZnCl₂), and solvent polarity to enhance yield. Continuous flow reactors can improve scalability and reduce side reactions . Purity is monitored via HPLC or GC-MS, with yields often exceeding 70% under optimized conditions .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation employs:
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, tert-butyl protons as singlet at ~1.2 ppm).
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For instance, the tert-butyl group often induces steric hindrance, affecting molecular packing .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H⁺] calculated for C₈H₁₅NO₃: 174.1125) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screens use in vitro assays:
- Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination).
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL).
- Receptor binding : Radioligand displacement studies (e.g., GPCR targets). Similar analogs show moderate activity, suggesting further structure-activity relationship (SAR) studies are needed .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. crystallography) for this compound?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:
- Variable-temperature NMR : To identify rotamers or tautomers.
- DFT calculations : Compare theoretical NMR shifts with experimental data.
- Complementary techniques : Pair XRD with IR spectroscopy to confirm hydrogen bonding patterns. SHELX refinement parameters (e.g., R-factor < 5%) ensure crystallographic accuracy .
Q. What computational strategies predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The oxoacetate moiety may coordinate active-site metals.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity. Tools like Gaussian or GAMESS calculate frontier orbitals .
Q. What challenges arise in scaling up synthesis, and how are purity and yield maintained?
- Methodological Answer : Scale-up challenges include:
- Byproduct formation : Mitigated via in-line FTIR monitoring and gradient HPLC to track intermediates.
- Thermal control : Use jacketed reactors to manage exothermic steps.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures). Purity ≥95% is confirmed by GC-FID .
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The bulky tert-butyl group:
- Steric effects : Hinders nucleophilic attack at the adjacent carbonyl, favoring alternative pathways (e.g., SN1 over SN2).
- Electronic effects : Electron-donating tert-butylamine stabilizes intermediates via inductive effects. Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates under varying substituents .
Methodological Considerations
- Safety : While not explicitly covered in evidence, tert-butyl-containing compounds may require handling in fume hoods due to volatility. Refer to analogous tert-butyl acetate safety protocols (e.g., PPE, spill containment) .
- Data Reproducibility : Publish full synthetic protocols (molar ratios, solvent grades) and raw spectral data in supplementary materials to aid replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
